5-Pentadecanone
Description
5-Pentadecanone (CAS: 92862-23-2) is a straight-chain aliphatic ketone with the molecular formula C₁₅H₃₀O and a molecular weight of 223.78 g/mol . Structurally, it consists of a 15-carbon chain with a ketone group (-C=O) at the fifth carbon position. This compound belongs to the family of long-chain ketones, which are characterized by their hydrophobic nature, moderate volatility, and applications in organic synthesis, fragrance formulation, and industrial solvents. Limited toxicological or safety data are available for this compound, though standard precautions for ketones (e.g., avoiding inhalation, skin contact) are recommended .
Properties
CAS No. |
92862-23-2 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
pentadecan-5-one |
InChI |
InChI=1S/C15H30O/c1-3-5-7-8-9-10-11-12-14-15(16)13-6-4-2/h3-14H2,1-2H3 |
InChI Key |
NADMBULPSVEFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Pentadecanone can be synthesized through several methods. One common approach involves the oxidation of 5-pentadecanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Friedel-Crafts acylation of pentadecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 5-pentadecanol. This process involves heating the alcohol in the presence of a dehydrogenation catalyst, such as copper or zinc oxide, to yield the desired ketone.
Chemical Reactions Analysis
Types of Reactions: 5-Pentadecanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, forming derivatives such as oximes and hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxylamine for oxime formation, hydrazine for hydrazone formation.
Major Products Formed:
Oxidation: Pentadecanoic acid.
Reduction: 5-Pentadecanol.
Substitution: this compound oxime, this compound hydrazone.
Scientific Research Applications
5-Pentadecanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of ketones in biological systems.
Medicine: Research has explored its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 5-Pentadecanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with nucleophiles, facilitating reactions such as nucleophilic addition. The carbonyl group is also susceptible to attack by electrophiles, leading to various substitution reactions. These interactions are crucial for its reactivity and applications in synthesis.
Comparison with Similar Compounds
Table 1: Comparison of Pentadecanone Isomers
Key Findings:
logP and Hydrophobicity: The position of the ketone group influences polarity. 2-Pentadecanone, with the ketone near the chain end, is slightly less hydrophobic (logP ~4.8–5.0) compared to this compound (logP ~5.2–5.5) and 7-/8-Pentadecanone (logP ~5.5–5.9) . This trend arises from reduced molecular symmetry in centrally positioned ketones, increasing van der Waals interactions.
Water Solubility: 2-Pentadecanone is predicted to have marginally higher water solubility (log10ws ~-4.0 to -4.5) than this compound (~-4.5 to -5.0) due to its shorter hydrophobic tail adjacent to the ketone .
Thermodynamic Properties: Calculated using the Joback and Crippen methods, 7-Pentadecanone exhibits a standard enthalpy of vaporization (ΔHvap) of ~80 kJ/mol, which is likely similar for this compound given their structural resemblance .
Safety and Handling: None of the isomers are classified as highly hazardous, though 2-Pentadecanone may pose greater irritation risks due to its higher polarity and reactivity .
Comparison with Functionally Similar Compounds
Methyl Pentadecanoate (CAS: 7132-64-1)
- Functional Group : Ester (-COO-) vs. ketone (-C=O).
- Properties: Methyl pentadecanoate has a higher logP (~6.2–6.5) and lower water solubility (log10ws ~-6.0) due to its ester group’s reduced polarity compared to ketones .
- Applications: Used in biodiesel and lubricants, whereas pentadecanones are more common in fragrances and solvents.
Pentadecanal (CAS: 2765-11-9)
- Functional Group : Aldehyde (-CHO) vs. ketone.
- Reactivity : Aldehydes are more reactive (e.g., oxidation to carboxylic acids) but share similar molecular weights and hydrophobicities .
Analytical Differentiation
Distinguishing pentadecanone isomers requires advanced techniques:
- NMR Spectroscopy : The ketone position alters proton splitting patterns (e.g., C-5 vs. C-7).
- GC-MS: Retention times vary with boiling points, which are influenced by ketone position (e.g., this compound: ~280–290°C estimated) .
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